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Furan-2-yl(3,4,5-trifluorophenyl)methanol

Cat. No.: B7894939
M. Wt: 228.17 g/mol
InChI Key: QBUGDUHDFBUFML-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine and Furan (B31954) Chemistry

The properties and potential of Furan-2-yl(3,4,5-trifluorophenyl)methanol are best understood by first examining its constituent chemical domains: organofluorine chemistry and furan chemistry.

Organofluorine Chemistry: This field focuses on organic compounds containing the carbon-fluorine bond, which is the strongest single bond in organic chemistry. sigmaaldrich.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nii.ac.jp Fluorine's high electronegativity often leads to increased thermal stability, lipophilicity, and metabolic resistance in pharmaceuticals. sigmaaldrich.comnii.ac.jp Organofluorine compounds are integral to a wide array of applications, including pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. nii.ac.jporgsyn.org The history of organofluorine chemistry dates back to the 19th century, but it was in the mid-20th century that the field saw a surge in interest due to new synthetic methods and the discovery of the unique properties these compounds possess. nii.ac.jp

Furan Chemistry: Furan is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov The furan moiety is a common structural motif in natural products and is a versatile building block in organic synthesis. organic-chemistry.org Furan and its derivatives are used in the production of pharmaceuticals, resins, and even as flavoring agents. nih.gov The furan ring is more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen atom. nih.gov The synthesis of substituted furans can be achieved through various methods, including the classic Paal-Knorr synthesis and more modern transition metal-catalyzed reactions. organic-chemistry.org Furan derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

The combination of the trifluorophenyl group and the furan-2-ylmethanol scaffold in one molecule suggests a synergistic interplay of properties. The strong electron-withdrawing nature of the trifluorinated ring is expected to influence the reactivity of the furan ring and the hydroxyl group, potentially leading to novel chemical transformations and applications.

Significance of this compound as a Synthetic Target and Intermediate

While direct research on this compound is not extensively documented in publicly available literature, its significance as a synthetic target and intermediate can be inferred from the known reactivity of its constituent parts and the general importance of polyfluorinated aromatic compounds and furylmethanols.

A plausible and common method for the synthesis of aryl-furylmethanols is the Grignard reaction. In a likely synthetic route to the title compound, a Grignard reagent prepared from 3,4,5-trifluorobromobenzene would be reacted with furfural (B47365). This approach is analogous to the synthesis of the unsubstituted furan-2-yl(phenyl)methanol. orgsyn.org

The trifluorophenyl moiety imparts unique electronic properties. The three fluorine atoms are powerful electron-withdrawing groups, which can significantly impact the acidity of the benzylic proton and the reactivity of the aromatic ring. This makes this compound a potentially valuable intermediate for the synthesis of more complex molecules. For instance, the hydroxyl group could be a handle for further functionalization, leading to the creation of libraries of compounds for biological screening.

The field of medicinal chemistry is particularly interested in molecules containing both furan and fluorinated phenyl rings. For example, derivatives of 5-(4-chlorophenyl)furan have been synthesized and shown to have inhibitory activity on tubulin polymerization, a target for anticancer drugs. nih.gov The introduction of a 3,4,5-trifluorophenyl group could modulate such biological activity, potentially leading to more potent or selective therapeutic agents.

The following table outlines potential research applications for this class of compounds:

Potential Application AreaRationale
Medicinal Chemistry The combination of the furan core, known for its presence in bioactive molecules, and the trifluorophenyl group, which can enhance drug-like properties, makes it a promising scaffold for new therapeutic agents.
Materials Science The high polarity and thermal stability conferred by the fluorine atoms could be exploited in the design of novel polymers and liquid crystals with specific electronic and physical properties.
Catalysis The hydroxyl group and the furan ring can act as coordinating sites for metal catalysts. The electronic properties of the trifluorinated ring could tune the catalytic activity.
Agrochemicals Fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity. The unique structure could lead to the discovery of new agrochemicals with improved efficacy.

Overview of Prior Academic Investigations into Related Trifluorophenyl-Substituted Furylmethanols

While specific studies on this compound are scarce, a body of research exists on structurally related aryl-furylmethanols, including those with fluorinated phenyl rings. These studies provide a framework for understanding the potential chemistry and applications of the title compound.

For instance, the synthesis and characterization of (3,4-Difluorophenyl)(furan-2-yl)methanol have been reported, indicating an interest in difluorinated analogues. matrix-fine-chemicals.com The crystal structure of (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol has also been determined, providing insight into the solid-state conformation and intermolecular interactions of similar molecules. nist.gov

Furthermore, research into the synthesis of various substituted furans is a vibrant area. Methods for creating 2,3,5-trisubstituted furans and other polysubstituted derivatives are continually being developed, often employing transition metal catalysis. organic-chemistry.org These synthetic advancements pave the way for the efficient production of a wide range of furan-containing compounds, including those with complex substitution patterns on the aryl ring.

The table below presents a selection of related substituted furylmethanol compounds found in the chemical literature, highlighting the diversity of this class of molecules.

Compound NameCAS NumberKey Feature
(Furan-2-yl)(phenyl)methanol4484-57-5Unsubstituted phenyl group. sigmaaldrich.com
(3,4-Difluorophenyl)(furan-2-yl)methanol1247705-38-9Difluorinated phenyl group. matrix-fine-chemicals.com
(4-(Furan-2-yl)phenyl)methanol17920-85-3Furan group attached to the phenyl ring. rsc.org
(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol773870-51-2Trichlorinated phenyl group. escholarship.org

These examples demonstrate the modularity of furan-based scaffolds and the interest in exploring the effects of various substituents on their properties and reactivity. The study of this compound would be a logical and valuable extension of this existing body of work, offering the potential for new discoveries in both fundamental and applied chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F3O2 B7894939 Furan-2-yl(3,4,5-trifluorophenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl-(3,4,5-trifluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2/c12-7-4-6(5-8(13)10(7)14)11(15)9-2-1-3-16-9/h1-5,11,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUGDUHDFBUFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC(=C(C(=C2)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Furan 2 Yl 3,4,5 Trifluorophenyl Methanol

Retrosynthetic Analysis of Furan-2-yl(3,4,5-trifluorophenyl)methanol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com The primary disconnection for this compound is the carbon-carbon bond between the furan (B31954) ring and the benzylic carbon. This disconnection is strategically advantageous as it breaks the molecule at the core of its functionality, the secondary alcohol.

This retrosynthetic step suggests a nucleophilic addition of a furan-containing synthon to an electrophilic trifluorophenyl-containing synthon, or vice versa. The most logical and widely practiced approach involves the reaction of a nucleophilic organometallic reagent derived from 3,4,5-trifluorobromobenzene with an electrophilic furan-2-carbaldehyde. This is a classic Grignard-type reaction pathway. The synthons and their corresponding real-world reagents are outlined below.

Table 1: Retrosynthetic Analysis of this compound

Target MoleculeDisconnectionSynthonsReagents
This compoundC-C bond adjacent to the hydroxyl group3,4,5-trifluorophenyl anion and formylfuran cation3,4,5-trifluorophenylmagnesium bromide and Furan-2-carbaldehyde

This analysis forms the foundation for the subsequent discussion of contemporary synthetic strategies.

Contemporary Synthetic Strategies for the this compound Core

Building upon the retrosynthetic analysis, the most direct and efficient methods for constructing the this compound core involve the use of highly reactive organometallic reagents.

Organometallic Reagent-Mediated Approaches to this compound

The formation of the key carbon-carbon bond in this compound is readily achieved through the addition of a nucleophilic organometallic species to the carbonyl group of furan-2-carbaldehyde.

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing this compound, the key Grignard reagent is 3,4,5-trifluorophenylmagnesium bromide. This reagent can be prepared by the reaction of 3,4,5-trifluorobromobenzene with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The resulting organomagnesium halide is then reacted with furan-2-carbaldehyde.

The reaction proceeds via the nucleophilic attack of the carbanionic center of the Grignard reagent on the electrophilic carbonyl carbon of furan-2-carbaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound.

Reaction Scheme:

Formation of the Grignard Reagent: 3,4,5-Trifluorobromobenzene + Mg → 3,4,5-Trifluorophenylmagnesium bromide

Addition to Aldehyde: 3,4,5-Trifluorophenylmagnesium bromide + Furan-2-carbaldehyde → Intermediate alkoxide

Workup: Intermediate alkoxide + H₃O⁺ → this compound

Table 2: Key Reactants for Grignard Synthesis

Compound NameMolecular FormulaRole in Reaction
3,4,5-TrifluorobromobenzeneC₆H₂BrF₃Grignard Precursor
MagnesiumMgMetal for Grignard Formation
Furan-2-carbaldehydeC₅H₄O₂Electrophile
3,4,5-Trifluorophenylmagnesium bromideC₆H₂BrF₃MgNucleophile sigmaaldrich.com

An alternative to the Grignard reagent is the corresponding organolithium reagent, 3,4,5-trifluorophenyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts. This reagent can be prepared through a halogen-metal exchange reaction between 3,4,5-trifluorobromobenzene and an alkyllithium reagent, typically n-butyllithium, at low temperatures to prevent side reactions.

The subsequent reaction with furan-2-carbaldehyde follows a similar mechanism to the Grignard addition, involving nucleophilic attack on the carbonyl carbon to form an intermediate lithium alkoxide, which is then quenched with an aqueous acid to afford the final product.

Reaction Scheme:

Formation of the Organolithium Reagent: 3,4,5-Trifluorobromobenzene + n-BuLi → 3,4,5-Trifluorophenyllithium + n-BuBr

Addition to Aldehyde: 3,4,5-Trifluorophenyllithium + Furan-2-carbaldehyde → Intermediate lithium alkoxide

Workup: Intermediate lithium alkoxide + H₃O⁺ → this compound

While Grignard and organolithium reagents are the most common choices, other organometallic reagents could potentially be employed. For instance, organozinc or organocerium reagents, often prepared in situ from the corresponding organolithium or Grignard reagents, can offer enhanced selectivity and functional group tolerance in certain cases. However, for a relatively straightforward synthesis like that of this compound, the use of Grignard or organolithium reagents is generally sufficient and more cost-effective.

Catalytic Synthesis of this compound

While the stoichiometric addition of organometallic reagents is a robust method, catalytic approaches for the synthesis of diaryl or aryl-heteroaryl methanols are an area of ongoing research. These methods often aim to avoid the pre-formation of stoichiometric organometallic reagents.

One potential, though less direct, catalytic approach could involve a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction. For example, a coupling reaction between a boronic acid derivative of furan and 3,4,5-trifluorobenzaldehyde (B150659) could be envisioned. A review of the synthesis of 5-phenyl-2-furaldehyde (B76939) highlights several palladium-catalyzed methods for coupling aryl groups to a furan ring, which could be conceptually adapted. researchgate.netekb.eg However, these routes are more complex than the direct organometallic addition to furan-2-carbaldehyde and would require additional synthetic steps to generate the necessary precursors. At present, direct catalytic arylation of the formyl group of furan-2-carbaldehyde to produce the target alcohol is not a well-established or commonly employed synthetic strategy.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of aryl-aryl bonds, a critical step in the synthesis of the target molecule's backbone. rsc.org Palladium and nickel-catalyzed cross-coupling reactions are particularly relevant. A hypothetical, yet highly plausible, route would involve the Suzuki-Miyaura coupling of a furan-2-ylboronic acid with a 3,4,5-trifluorobenzaldehyde derivative, followed by reduction of the resulting aldehyde to the desired methanol (B129727).

Nickel-catalyzed cross-coupling reactions have also shown promise in the synthesis of bi-aryl compounds, including those containing furan rings. beilstein-journals.orgnih.govresearchgate.net For instance, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds under mild conditions. beilstein-journals.orgnih.govresearchgate.net This suggests that a similar strategy could be employed by coupling a suitable furan precursor with a trifluorophenyl derivative.

Rhodium-catalyzed reactions also present a viable, albeit more complex, pathway. For example, the rhodium(II) acetate-catalyzed reaction of acetylenes with α-diazocarbonyls can yield highly substituted furans. researchgate.net

Table 1: Comparison of Potential Transition Metal-Catalyzed Coupling Reactions for Furan-Aryl Synthesis

Catalyst SystemReactant 1Reactant 2Plausible IntermediateKey Advantage
Palladium(0)/LigandFuran-2-ylboronic acid1-Bromo-3,4,5-trifluorobenzene2-(3,4,5-Trifluorophenyl)furanHigh functional group tolerance
Nickel(0)/Ligand2-Halofuran(3,4,5-Trifluorophenyl)boronic acid2-(3,4,5-Trifluorophenyl)furanCost-effective, reactive for challenging couplings
Rhodium(II) acetateSubstituted acetyleneα-Diazocarbonyl compoundSubstituted furanAccess to complex furan cores
Organocatalytic Routes to the Carbinol Moiety

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering metal-free alternatives for key transformations. dicp.ac.cnnih.gov For the synthesis of this compound, an organocatalytic approach could be envisioned through the asymmetric addition of a furan nucleophile to 3,4,5-trifluorobenzaldehyde. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could facilitate this addition, directly yielding an enantiomerically enriched product.

Recent advancements in organocatalysis have demonstrated the synthesis of chiral tetraarylmethanes from tertiary alcohols, highlighting the potential for complex, sterically hindered carbinol synthesis. dicp.ac.cn The use of chiral organosuperbase catalysts is another promising avenue for enantioselective additions. elsevierpure.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through various strategies. mdpi.comdiva-portal.org

Solvent-Free Reaction Conditions

Solvent-free synthesis, often achieved through mechanochemistry (grinding), offers significant environmental benefits by eliminating solvent waste. nih.govrsc.org This technique has been successfully applied to the synthesis of various organic compounds and metal complexes. nih.govyoutube.com A plausible solvent-free approach for the target molecule could involve the mechanochemical grinding of a solid furan-containing nucleophile with solid 3,4,5-trifluorobenzaldehyde, potentially with a solid-state catalyst. The synthesis of allyl chitosan (B1678972) derivatives under solvent-free conditions showcases the potential of this method for complex molecule synthesis. nih.gov

Utilization of Sustainable Catalysts

The development of catalysts from renewable resources is a key goal of green chemistry. Lignin-based catalysts, for example, have been successfully used in C-C bond-forming reactions. mdpi.com For the synthesis of this compound, a lignin-supported palladium or nickel catalyst could be employed for the cross-coupling step. Furthermore, sulfonated graphitic carbon nitride, derived from urea, has been shown to be a highly effective and recyclable solid acid organo-catalyst for the synthesis of furan derivatives from biomass. nih.gov

Table 2: Examples of Sustainable Catalysts and Their Potential Application

Sustainable CatalystOriginPotential Application in SynthesisReference
Lignin-supported Pd/NiBiomass (Lignin)Suzuki-Miyaura or similar cross-coupling reactions. mdpi.com
Sulfonated graphitic carbon nitrideUreaAcid-catalyzed steps, potential for furan ring synthesis. nih.gov
Cobalt-based catalystsEarth-abundant metalReduction of a ketone precursor to the methanol. researchgate.net
Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition reactions, are preferred. In the context of synthesizing this compound, a Grignard reaction between a furyl magnesium halide and 3,4,5-trifluorobenzaldehyde would exhibit excellent atom economy for the C-C bond formation and alcohol generation in a single conceptual step. dummies.comorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org

In contrast, reactions like the Wittig olefination, while powerful for creating C=C bonds, have lower atom economy due to the formation of triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgtutorchase.comiitk.ac.innumberanalytics.comwikipedia.org

Stereoselective Synthesis of this compound

The carbinol carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for biological applications.

One established method for the enantioselective synthesis of diarylmethanols is the microbial reduction of the corresponding diaryl ketone. For instance, various strains of Rhizopus arrhizus have been used for the enantioselective reduction of benzophenone (B1666685) derivatives to the corresponding (S)-diarylmethanols. This biocatalytic approach offers high stereoselectivity under mild, environmentally friendly conditions.

Organocatalytic methods also provide a robust platform for stereoselective synthesis. noaa.gov As mentioned previously, the asymmetric addition of a furan nucleophile to 3,4,5-trifluorobenzaldehyde, catalyzed by a chiral organocatalyst, could directly yield an enantiomerically enriched alcohol. Additionally, the development of chiral organosuperbase catalysts has expanded the scope of enantioselective transformations. elsevierpure.com A copper-catalyzed cascade reaction has been reported for the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines, demonstrating the potential for controlling stereochemistry in furan-containing molecules. nih.gov

Table 3: Comparison of Stereoselective Synthesis Strategies

StrategyKey Reagent/CatalystMechanismPotential Outcome
Microbial ReductionRhizopus arrhizusBiocatalytic ketone reductionHigh enantiomeric excess of one enantiomer
Organocatalytic AdditionChiral Proline or Phosphoric AcidAsymmetric nucleophilic additionDirect formation of chiral alcohol
Chiral Phase-Transfer CatalysisChiral Quaternary Phosphonium BromideAsymmetric SNAr reactionConstruction of chiral quaternary centers

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgscielo.org.mx In the context of synthesizing this compound, a chiral auxiliary could be attached to either the furan or the trifluorophenyl precursor to control the facial selectivity of the key bond-forming reaction.

One common strategy involves the use of oxazolidinone auxiliaries, popularized by Evans, which can be appended to a precursor molecule to direct alkylation or aldol-type reactions with high diastereoselectivity. wikipedia.org For instance, a furan-2-carboxylic acid derivative could be coupled with a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reduction of the ketone that would be formed after a Friedel-Crafts-type reaction, or it could be used to control the addition of a 3,4,5-trifluorophenyl nucleophile. Subsequently, the auxiliary can be cleaved to yield the chiral alcohol. Sulfur-based chiral auxiliaries, derived from amino acids, have also demonstrated high efficiency in various asymmetric transformations, including aldol (B89426) reactions and Michael additions, offering another potential avenue. scielo.org.mx

The general principle of using a chiral auxiliary involves the covalent attachment of the auxiliary to a prochiral substrate, which then provides a sterically defined environment to guide the approach of a reagent to one of the two prochiral faces. wikipedia.org After the stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While no specific examples for the synthesis of this compound using this method are documented in the literature, the established success of auxiliaries like Evans' oxazolidinones and sulfur-based auxiliaries in creating chiral alcohols makes this a viable and predictable strategy. wikipedia.orgscielo.org.mx

Asymmetric Catalysis in Carbinol Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, the most direct catalytic asymmetric method would be the addition of a 3,4,5-trifluorophenyl organometallic reagent to furan-2-carbaldehyde in the presence of a chiral catalyst.

Chiral ligands complexed with metals such as zinc, titanium, or copper are often employed to catalyze the enantioselective addition of organometallic reagents to aldehydes. For example, chiral amino alcohols, diols (like TADDOLs), or phosphine (B1218219) ligands can create a chiral environment around the metal center, which then coordinates with the aldehyde and the nucleophile to facilitate a highly enantioselective addition.

Another powerful approach is the use of chiral organic catalysts. For instance, asymmetric vinylogous aldol reactions of silyloxy furans with aldehydes have been developed using chiral organic salts derived from thiourea-amines and carboxylic acids. nih.gov This methodology could be adapted for the synthesis of the target molecule, potentially involving a related furan nucleophile and a trifluorophenyl electrophile. The development of such catalytic systems often involves screening a library of chiral ligands or catalysts to find the optimal combination for a specific substrate pair to achieve high enantiomeric excess (ee).

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. This new stereocenter is formed in a controlled manner relative to the existing one. For the synthesis of this compound, a precursor containing a chiral center could be synthesized, which then directs the formation of the carbinol stereocenter.

An example of this approach would be the reaction of a chiral furan-based electrophile with a 3,4,5-trifluorophenyl nucleophile. For instance, a furan-2-yl derivative with a chiral group at the 3- or 4-position of the furan ring could be used. The steric and electronic properties of this chiral director would influence the approach of the nucleophile to the carbonyl group of a furan-2-carbaldehyde derivative, leading to a diastereoselective addition.

Alternatively, a diastereoselective reduction of a precursor ketone, Furan-2-yl 3,4,5-trifluorophenyl ketone, could be employed. The use of a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Itsuno reduction), can lead to the formation of one enantiomer of the alcohol in high excess. The diastereoselectivity is achieved through the formation of a transient six-membered ring transition state involving the chiral catalyst, the reducing agent, and the ketone.

Optimization of Reaction Parameters and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. For the preparation of this compound, likely via the addition of a 3,4,5-trifluorophenyl Grignard or organolithium reagent to furan-2-carbaldehyde, several parameters must be carefully controlled.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can significantly impact the yield and selectivity of a reaction. In the context of Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used as they solvate the magnesium center, preventing aggregation and enhancing reactivity. wisc.edu The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, has been shown to be a good alternative to THF, in some cases providing higher yields and chemoselectivities in the addition of Grignard reagents to carbonyl compounds. researchgate.net For reactions involving furfural (B47365), biphasic solvent systems can be employed to extract the product as it is formed, thereby minimizing side reactions and potentially increasing the yield. researchgate.netrsc.org

Table 1: Illustrative Solvent Effects on Furfural Reactions This table presents data for related furfural reactions to illustrate potential solvent effects, as specific data for the target compound is not available.

Solvent System Reactants Product Yield (%) Reference
DCM/H₂O Xylose Furfural 81.64 rsc.org
2-MeTHF/H₂O Xylose Furfural ~75 researchgate.net
Nonane Furfural Furfuryl alcohol 96 nstda.or.th
Decane Furfural Furfuryl alcohol 96 nstda.or.th

Reagent Stoichiometry and Concentration Optimization

The stoichiometry of the reactants is crucial for maximizing the yield of the desired product while minimizing waste. In a Grignard reaction, a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the limiting aldehyde. mit.edu However, a large excess should be avoided as it can lead to increased side products and complicates the work-up procedure. rsc.org The concentration of the reactants can also influence the reaction rate and selectivity. Higher concentrations may lead to faster reactions but can also promote side reactions or cause solubility issues. Optimization studies are typically performed to find the ideal balance of these factors.

Table 3: Illustrative Stoichiometry in Grignard Reactions This table presents general principles of stoichiometry in Grignard reactions.

Reactant 1 Reactant 2 Stoichiometric Ratio (R1:R2) Product General Observation Reference
Aldehyde Grignard Reagent 1 : 1.1-1.5 Secondary Alcohol Ensures complete conversion of the aldehyde. mit.edu
Ketone Grignard Reagent 1 : 1.1-1.5 Tertiary Alcohol Similar to aldehydes, a slight excess of the Grignard is common. rsc.org

Comprehensive Spectroscopic and Structural Elucidation of Furan 2 Yl 3,4,5 Trifluorophenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Furan-2-yl(3,4,5-trifluorophenyl)methanol

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is required to unambiguously assign all proton, carbon, and fluorine resonances and to probe the molecule's conformational behavior.

Multidimensional NMR Techniques (2D-NMR: COSY, HSQC, HMBC)

Two-dimensional NMR experiments are critical for assembling the molecular puzzle by revealing through-bond connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, the COSY spectrum would be expected to show correlations between the adjacent protons on the furan (B31954) ring (H3, H4, and H5), confirming their connectivity. sdsu.edu No correlations would be expected for the isolated methine proton (-CH(OH)-) or the protons on the trifluorophenyl ring, as they are separated by more than three bonds from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J_CH_). sdsu.eduyoutube.com It is an essential tool for assigning carbon resonances. The HSQC spectrum would link each proton signal to its corresponding carbon signal, simplifying the interpretation of the crowded ¹³C NMR spectrum.

Correlations from the methine proton (Hα) to the furan carbons (C2, C3) and the trifluorophenyl carbons (C1', C2', C6'). This definitively links the two aromatic rings to the central methanolic carbon.

Correlations from the furan protons (H3, H4, H5) to other carbons within the furan ring, confirming their positions.

Correlations from the phenyl protons (H2', H6') to carbons within the trifluorophenyl ring (C1', C3', C4', C5'), confirming the substitution pattern.

The combination of these 2D-NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the table below.

Interactive Table: Hypothetical ¹H and ¹³C NMR Data and 2D-NMR Correlations for this compound (in CDCl₃)
Atom Position¹H δ (ppm)¹³C δ (ppm)COSY Correlations (with)Key HMBC Correlations (with)
α (Methine)5.85 (s, 1H)69.8-C2, C3, C1', C2', C6'
OH3.10 (br s, 1H)--
3 (Furan)6.33 (dd, 1H)110.5H4C2, C4, C5, Cα
4 (Furan)6.41 (t, 1H)108.2H3, H5C2, C3, C5
5 (Furan)7.42 (d, 1H)143.1H4C2, C3, C4
2 (Furan)-154.7--
1' (Phenyl)-137.5 (t)--
2', 6' (Phenyl)7.15 (d, 2H)111.8 (d)-C4', C1', C3', C5', Cα
3', 5' (Phenyl)-151.2 (dd)--
4' (Phenyl)-139.8 (t)--

Fluorine-19 NMR (¹⁹F NMR) Chemical Shift Analysis

Given the trifluorophenyl moiety, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR. wikipedia.org

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum due to the molecule's symmetry:

A signal corresponding to the two equivalent fluorine atoms at the C3' and C5' positions. This signal would appear as a doublet due to coupling with the proton at C4'.

A signal for the unique fluorine atom at the C4' position, which would appear as a triplet due to coupling with the two equivalent protons at C3' and C5'.

The analysis of coupling constants (J_FF_ and J_HF_) further confirms the substitution pattern on the phenyl ring.

Interactive Table: Hypothetical ¹⁹F NMR Data for this compound
Atom Position¹⁹F δ (ppm)MultiplicityCoupling Constant (J)
F3', F5'-134.5d~20 Hz
F4'-161.0t~20 Hz

Variable Temperature NMR Studies for Conformational Dynamics

The single bond connecting the chiral methanolic carbon and the trifluorophenyl ring is subject to rotational freedom. However, steric hindrance between the bulky furan and trifluorophenyl groups may lead to a significant energy barrier for this rotation. Variable Temperature (VT) NMR studies can provide insight into such dynamic processes.

By recording ¹H or ¹⁹F NMR spectra at different temperatures, one could observe changes in the signals if the rate of rotation becomes slow on the NMR timescale. At low temperatures, the rotation might be "frozen," leading to the appearance of distinct signals for the otherwise equivalent ortho-protons (H2' and H6') and meta-fluorines (F3' and F5'). The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.gov This technique is crucial for confirming the molecular formula. Using a technique like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.govethz.ch The experimentally measured mass is then compared to the calculated exact mass for the proposed formula.

Interactive Table: HRMS Data for this compound
IonMolecular FormulaCalculated Exact MassMeasured Mass (Hypothetical)Mass Error (ppm)
[M+H]⁺C₁₁H₈F₃O₂⁺229.0471229.0468-1.3
[M+Na]⁺C₁₁H₇F₃O₂Na⁺251.0290251.0293+1.2

The excellent agreement between the calculated and measured masses would provide unambiguous confirmation of the elemental formula C₁₁H₇F₃O₂.

X-ray Crystallography for Solid-State Structural Analysis of this compound

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would allow for the accurate determination of bond lengths, bond angles, and torsional angles, providing a static snapshot of the molecule's preferred conformation in the crystal lattice.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal, which is governed by intermolecular forces. ias.ac.in For this compound, several key interactions would be expected to dictate the crystal packing:

Hydrogen Bonding: The most significant interaction would likely be a strong hydrogen bond involving the hydroxyl group (-OH). This could manifest as an O-H···O interaction, where the hydroxyl proton of one molecule bonds to the furan oxygen of a neighboring molecule, often leading to the formation of infinite chains or discrete dimers. nih.govresearchgate.net

π-π Stacking: The planar furan and trifluorophenyl rings may engage in π-π stacking interactions, where the electron clouds of adjacent rings align, further stabilizing the crystal structure.

The analysis of these non-covalent interactions is crucial for the field of crystal engineering, as they determine the material's bulk properties.

Interactive Table: Hypothetical Crystallographic Data and Key Interactions
ParameterHypothetical Value/Description
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Bond Length (Cα-O)1.43 Å
Key Bond Length (Cα-C2)1.51 Å
Key Bond Length (Cα-C1')1.52 Å
Dihedral Angle (Furan-Phenyl)~75°
Primary Intermolecular InteractionO-H···O (furan) hydrogen bonding
Secondary InteractionsC-H···F bonds, π-π stacking

Bond Lengths and Angles Analysis

While specific crystallographic data for this compound is not available in the surveyed literature, an analysis of its bond lengths and angles can be inferred from studies on structurally related furan derivatives and general principles of structural chemistry. nih.govresearchgate.net The molecule consists of three main fragments: a furan ring, a trifluorophenyl ring, and a central methanol (B129727) carbon atom linking them.

The geometry of the furan ring is expected to be largely planar. udayton.edu The bond lengths and angles within the furan moiety are well-established. For instance, in a related structure, (furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, the C–O bond lengths within the furan ring are approximately 1.36 Å and the C=C double bonds are about 1.34 Å, with the C–C single bond being around 1.43 Å. nih.gov The bond angle C–O–C is typically in the range of 106-108°.

The trifluorophenyl ring will adopt a standard planar hexagonal geometry. The C-C bond lengths within the aromatic ring are expected to be uniform, approximately 1.39 Å. The C-F bonds are anticipated to be around 1.35 Å. The presence of three electronegative fluorine atoms may cause minor distortions in the ring geometry and influence the bond length between the phenyl ring and the methanolic carbon.

The central sp³ hybridized methanolic carbon (the chiral center) is bonded to the furan ring, the trifluorophenyl ring, a hydroxyl group, and a hydrogen atom. The bond angles around this carbon are expected to be approximately tetrahedral (109.5°), though steric hindrance between the two bulky aromatic rings might cause some deviation. The C-O bond of the alcohol is typically around 1.43 Å, and the C-C bonds connecting the central carbon to the furan and phenyl rings would be in the range of 1.50-1.52 Å.

Table 1: Predicted Bond Lengths and Angles for this compound Data inferred from related furan structures and standard bond length/angle tables.

Bond/AngleFragmentPredicted Value
C-O (ring)Furan~1.36 Å
C=C (ring)Furan~1.34 Å
C-C (ring)Furan~1.43 Å
C-O-C (ring)Furan~107°
C-C (ring)3,4,5-Trifluorophenyl~1.39 Å
C-F3,4,5-Trifluorophenyl~1.35 Å
C-C (exocyclic)Methanol-Furan~1.51 Å
C-C (exocyclic)Methanol-Phenyl~1.51 Å
C-O (hydroxyl)Methanol~1.43 Å
O-C-C (furan)Methanol~109.5° (approx.)
O-C-C (phenyl)Methanol~109.5° (approx.)

Absolute Configuration Determination (if chiral)

This compound is a chiral molecule. The carbon atom of the methanol group, which is bonded to the furan ring, the trifluorophenyl ring, a hydroxyl group, and a hydrogen atom, is a stereocenter. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-Furan-2-yl(3,4,5-trifluorophenyl)methanol.

Determining the absolute configuration of such a chiral secondary alcohol is a critical aspect of its full structural elucidation. Several well-established methods are available for this purpose:

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a common and powerful technique. The chiral alcohol is reacted with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA) or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a mixture of diastereomeric esters. researchgate.net The differing spatial arrangement of the substituents in the diastereomers leads to measurable differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in ¹H NMR spectra. researchgate.netacs.org By analyzing the sign of these Δδ values according to established models (e.g., Mosher's model), the absolute configuration of the original alcohol can be deduced. researchgate.net Similar approaches using ¹³C NMR have also been developed. rsc.org

Competing Enantioselective Acylation (CEA): This kinetic method, often coupled with LC/MS analysis, can determine the absolute configuration of a secondary alcohol even in small quantities or in mixtures. mdpi.com The method relies on the differential reaction rates of the enantiomers of the alcohol with a chiral acylating agent. mdpi.com

X-ray Crystallography: If a single crystal of one enantiomer (or a derivative with a known chiral auxiliary) can be grown, X-ray diffraction analysis can unambiguously determine its three-dimensional structure and thus its absolute configuration.

Without experimental data, the absolute configuration of a given sample of this compound remains undetermined.

Advanced Vibrational Spectroscopy (IR and Raman) of this compound

Detailed Functional Group Assignment via Infrared Spectroscopy

The infrared (IR) spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The assignment of these bands can be made by comparison with spectra from related furan derivatives, substituted benzenes, and secondary alcohols. udayton.educhemicalpapers.comrsc.org

O-H Stretching: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the furan and trifluorophenyl rings are anticipated to appear in the 3150-3000 cm⁻¹ region. The aliphatic C-H stretch from the methanolic carbon will likely be observed around 2900 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations of the furan and trifluorophenyl rings will produce several bands in the 1620-1450 cm⁻¹ region. The furan ring typically shows characteristic stretching vibrations around 1590, 1500, and 1400 cm⁻¹. udayton.edu

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the secondary alcohol should appear as a strong band in the 1150-1050 cm⁻¹ range. The asymmetric C-O-C stretching of the furan ring is also characteristic and typically found near 1180 cm⁻¹. udayton.edu

C-F Stretching: The C-F stretching vibrations of the trifluorophenyl group are expected to give rise to very strong and characteristic absorption bands in the 1350-1120 cm⁻¹ region.

Ring Vibrations and C-H Bending: The fingerprint region (below 1400 cm⁻¹) will contain numerous bands corresponding to in-plane and out-of-plane C-H bending vibrations and ring deformation modes of both aromatic systems. Out-of-plane bending for the 2-substituted furan is expected around 740 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600–3200Strong, BroadO–H stretch (alcohol)
3150–3050MediumAromatic C–H stretch (furan and phenyl)
~2900Medium-WeakAliphatic C–H stretch (methanolic CH)
1620–1450Medium-StrongAromatic C=C ring stretches (furan and phenyl)
1350–1120Very StrongC–F stretches
~1180StrongAsymmetric C–O–C stretch (furan ring)
1150–1050StrongC–O stretch (secondary alcohol)
~740StrongC–H out-of-plane bend (2-substituted furan)

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and skeletal modes of the aromatic rings. researchgate.netnih.gov For this compound, the Raman spectrum would be dominated by vibrations of the furan and trifluorophenyl rings.

The symmetric "ring breathing" vibrations of both the furan and trifluorophenyl rings are expected to produce strong and sharp signals in the Raman spectrum, typically in the 1200-800 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings, which are strong in the IR spectrum, should also be clearly visible in the Raman spectrum around 1600 cm⁻¹. chemicalpapers.com Vibrations involving the highly polarizable C-F bonds may also show significant Raman activity. In contrast, the polar O-H stretching vibration, which is very strong in the IR spectrum, is expected to be weak in the Raman spectrum. A study on furfuryl alcohol, a related molecule, provides a basis for assigning the furan ring modes. nih.gov

Electronic Absorption and Emission Spectroscopy of this compound

UV-Visible Absorption Characteristics and Electronic Transitions

The UV-Visible absorption spectrum of this compound is determined by the electronic transitions within its chromophoric systems: the furan ring and the trifluorophenyl ring. Both are aromatic and are expected to absorb in the ultraviolet region.

The furan ring itself exhibits strong absorption due to π → π* transitions. acs.orgglobalresearchonline.net Unsubstituted furan shows an absorption maximum around 200-210 nm. spectrabase.comnist.gov Substitution on the furan ring typically leads to a bathochromic (red) shift of this absorption band. chemicalpapers.com For example, substitution with a phenyl group can shift the maximum significantly. chemicalpapers.com

The trifluorophenyl group is also a chromophore. Benzene (B151609) has characteristic absorption bands around 204 nm (primary band) and 256 nm (secondary, fine-structured band). The presence of fluorine substituents and the linkage to the methanolic group will modify this absorption pattern.

Table 3: Predicted UV-Visible Absorption for this compound

Predicted λmax (nm)Type of TransitionChromophore
~200-220π → π* (high energy)Furan and Trifluorophenyl rings
~250-280π → π* (lower energy)Furan and Trifluorophenyl rings (substituted)

Fluorescence and Phosphorescence Properties

Fluorescence and phosphorescence are forms of photoluminescence, where a molecule emits light after absorbing a photon. libretexts.org Fluorescence is a short-lived emission resulting from a transition between electronic states of the same spin multiplicity, whereas phosphorescence is a longer-lived emission involving a change in electron spin. libretexts.org These properties are highly dependent on the molecule's structure and its chemical environment. libretexts.org

For this compound, the presence of aromatic rings (furan and trifluorophenyl) suggests the potential for luminescence. Aromatic systems often exhibit fluorescence due to their delocalized π-electrons. Studies on other substituted furan compounds have reported fluorescence properties. researchgate.net However, a comprehensive search of scientific databases and literature yielded no specific studies on the fluorescence or phosphorescence spectra, quantum yields, or lifetimes for this compound. Therefore, no experimental data can be presented at this time.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The this compound molecule possesses a chiral center at the carbinol carbon—the carbon atom bonded to the furan ring, the 3,4,5-trifluorophenyl ring, the hydroxyl group, and a hydrogen atom. The presence of this stereocenter means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This technique provides information about the stereochemistry of a molecule. A CD spectrum is unique to a specific enantiomer, with its mirror-image counterpart producing an opposite spectrum. This makes CD spectroscopy a powerful tool for determining the absolute configuration and enantiomeric purity of chiral compounds. researchgate.net

While CD spectroscopy is a theoretically applicable and valuable technique for the analysis of the enantiomers of this compound, no published studies containing CD spectra or related data for this specific compound could be located.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra are characteristic of a chiral compound and its specific enantiomers. This method can be used to identify enantiomers and assess the optical purity of a chiral sample.

As with the other spectroscopic properties, a detailed search of the scientific literature did not reveal any studies that have performed or reported on the Optical Rotatory Dispersion measurements for this compound.

Mechanistic and Kinetic Investigations into Furan 2 Yl 3,4,5 Trifluorophenyl Methanol Reactivity

Elucidation of Reaction Mechanisms Involving Furan-2-yl(3,4,5-trifluorophenyl)methanol

The reaction mechanisms for this compound are predicted to be heavily influenced by the stability of intermediates that can be formed. Reactions such as nucleophilic substitution or elimination would likely proceed through a carbocationic intermediate, a pathway common for benzylic and furfuryl alcohols.

In reactions involving the cleavage of the carbon-oxygen bond of the methanol (B129727) moiety, the principal reaction intermediate is proposed to be a secondary carbocation. The formation of this furan-2-yl(3,4,5-trifluorophenyl)methyl cation would represent the transition state of the rate-determining step in an SN1-type mechanism. The structure of this carbocation is planar, with the central carbon being sp² hybridized and possessing a vacant p-orbital. byjus.com

The stability of this carbocation is paramount to the reaction's feasibility and rate. It is stabilized by two competing factors: resonance delocalization from the adjacent furan (B31954) ring and destabilization by the inductively electron-withdrawing 3,4,5-trifluorophenyl group. The lone pair of electrons on the furan's oxygen atom can be delocalized into the ring and onto the benzylic carbon, creating resonance structures that spread the positive charge. masterorganicchemistry.com This stabilization is a well-documented phenomenon for carbocations adjacent to atoms with lone pairs. masterorganicchemistry.com

Conversely, in oxidative reactions, such as those involving singlet oxygen, the proposed mechanism does not involve a carbocation. Instead, it is hypothesized to proceed via a [4+2] cycloaddition to the furan ring, forming a transient endoperoxide intermediate. nih.gov This endoperoxide can then rearrange, potentially through a Baeyer-Villiger-type mechanism, to yield various ring-opened or rearranged products. nih.gov

The reactivity of this compound is a direct consequence of the opposing electronic influences of its two aromatic substituents.

Furyl Moiety: The furan ring acts as an electron-donating group through resonance. Its π-system, enriched by the oxygen atom's lone pairs, can effectively stabilize an adjacent positive charge. masterorganicchemistry.com This makes the furan ring more reactive towards electrophiles than benzene (B151609) and enhances the rate of reactions that proceed through a carbocationic intermediate at the benzylic position. slideshare.net However, this high electron density also renders the furan ring susceptible to oxidation. nih.govsemanticscholar.org

Trifluorophenyl Moiety: The 3,4,5-trifluorophenyl group exerts a powerful electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. The trifluoromethyl group (-CF₃), for comparison, is one of the strongest electron-withdrawing groups known. nih.gov The cumulative effect of three fluorine atoms on the phenyl ring significantly depletes electron density from the benzylic carbon. This strong inductive effect destabilizes the adjacent carbocation, thereby increasing the activation energy for its formation and slowing down reactions that rely on this intermediate. nih.govlibretexts.org This destabilization directly counteracts the stabilizing resonance effect of the furyl group.

Kinetic Studies of this compound Transformations

While specific kinetic data for this compound are not available in the literature, predictions can be made based on analogous systems.

For transformations proceeding through a unimolecular rate-determining step, such as SN1 solvolysis, the reaction is expected to follow first-order kinetics. The rate law would be expressed as:

Rate = k [this compound]

Here, k is the first-order rate constant. The value of k would be highly sensitive to the substituents on the phenyl ring. The powerful electron-withdrawing nature of the three fluorine atoms is expected to dramatically decrease the rate constant for solvolysis compared to the unsubstituted analogue, furan-2-yl(phenyl)methanol.

For comparison, the second-order rate constant for the reaction of the parent furfuryl alcohol with singlet oxygen in aqueous solution is approximately 1.0 x 10⁸ M⁻¹s⁻¹. rsc.org The substitution on the phenyl ring in the target molecule would modulate this value, though the primary attack would still be on the furan ring.

The following interactive table illustrates the hypothetical effect of phenyl ring substitution on the first-order rate constant (k) for a solvolysis reaction at a constant temperature.

CompoundSubstituent (X)Expected Relative Rate Constant (k_rel)
Furan-2-yl(phenyl)methanolH1
Furan-2-yl(4-methylphenyl)methanol4-CH₃> 1
Furan-2-yl(4-nitrophenyl)methanol4-NO₂<< 1
This compound3,4,5-F₃<<< 1

This table is for illustrative purposes only, showing expected trends based on electronic effects.

The thermodynamic parameters of activation provide insight into the transition state of a reaction. For a unimolecular reaction like SN1 solvolysis, these are related by the Eyring equation.

Enthalpy of Activation (ΔH‡): This is the energy required to break bonds and form the high-energy transition state. It is expected to be a large, positive value, reflecting the endothermic nature of forming the unstable carbocation.

Entropy of Activation (ΔS‡): For an SN1 reaction, the dissociation of one molecule into two (the carbocation and the leaving group) typically leads to an increase in disorder, suggesting a small, positive ΔS‡. However, significant ordering of solvent molecules around the newly formed ions can lead to a negative ΔS‡. researchgate.net The net effect is often a value close to zero.

The table below provides a hypothetical comparison of activation parameters for the solvolysis of different substituted furan-2-yl methanols.

CompoundExpected ΔG‡ (kJ/mol)Expected ΔH‡ (kJ/mol)Expected TΔS‡ (kJ/mol)
Furan-2-yl(phenyl)methanolLowerLowerSmall
This compoundMuch HigherMuch HigherSmall

This table is for illustrative purposes only, showing expected relative differences based on electronic principles.

Influence of Solvent Polarity and Protonation State on Reactivity

The environment in which a reaction occurs can have a profound impact on its rate and mechanism. For this compound, both solvent and pH are critical variables.

The rate of reactions proceeding through ionic intermediates, such as the proposed carbocation, is highly dependent on solvent polarity. Polar, protic solvents like water, methanol, and ethanol (B145695) are effective at stabilizing charged species through hydrogen bonding and dipole-dipole interactions. masterorganicchemistry.comnstda.or.th Therefore, it is predicted that SN1-type reactions of this compound would be significantly accelerated in more polar solvents. nstda.or.thresearchgate.net Conversely, non-polar solvents would disfavor the formation of the charged intermediate and dramatically slow the reaction rate.

The protonation state of the molecule is also crucial. The hydroxyl group is a poor leaving group. In acidic media, the oxygen of the alcohol is protonated to form an oxonium ion. This creates a much better leaving group, water, and greatly facilitates the formation of the carbocation intermediate. Therefore, many reactions involving the C-O bond cleavage are acid-catalyzed.

Under strongly acidic conditions, protonation can also occur on the furan ring itself. This can lead to complex side reactions, including furan ring rearrangement or polymerization, which is a known pathway for furfuryl alcohol derivatives. researchgate.netresearchgate.net The reactivity of this compound is thus a function of pH, with acid catalysis being necessary to promote substitution at the benzylic carbon, while avoiding conditions that might induce unwanted reactions on the furan ring.

Catalytic Effects on the Chemical Transformations of this compound

The reactivity of this compound is significantly influenced by the presence of catalysts. The furan moiety, the benzylic alcohol, and the electron-deficient trifluorophenyl ring present multiple sites for catalytic interaction, leading to a variety of potential chemical transformations. This section explores the effects of Lewis acids, Brønsted acids, and heterogeneous catalysts on the reactivity of this compound, drawing parallels from studies on analogous furan-2-yl-methanol derivatives.

Lewis Acid Catalysis

Lewis acids are expected to play a crucial role in activating this compound towards several reaction pathways. The primary site of interaction for a Lewis acid would be the oxygen atom of the benzylic hydroxyl group. This interaction would enhance the leaving group ability of the hydroxyl group, facilitating the formation of a stabilized carbocation. The presence of the furan ring and the 3,4,5-trifluorophenyl group would influence the stability and subsequent reactivity of this intermediate.

One potential transformation is the Friedel-Crafts-type alkylation . The generated carbocation could react with other aromatic or nucleophilic species present in the reaction mixture. In the absence of other nucleophiles, polymerization initiated by the reaction of the carbocation with the furan ring of another molecule is a likely outcome, a common reaction for furfuryl alcohol derivatives in the presence of acids.

Another significant reaction pathway facilitated by Lewis acids is the Diels-Alder reaction . The furan ring can act as a diene in cycloaddition reactions with various dienophiles. Lewis acids can catalyze this reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the reaction. For instance, Lewis acidic zeolites and compounds like ZnCl₂ have been shown to catalyze the Diels-Alder reaction of furan with dienophiles such as methyl acrylate (B77674) and diethyl azodicarboxylate (DEAD). researchgate.netnih.gov The electron-withdrawing nature of the 3,4,5-trifluorophenyl group in this compound would likely decrease the electron density of the furan ring, potentially reducing its reactivity as a diene compared to unsubstituted furans.

Furthermore, Lewis acids can promote ring-opening and rearrangement reactions . The protonated furan ring or intermediates derived from it can undergo cleavage and subsequent cyclization or rearrangement to form different carbo- or heterocyclic structures. For example, Lewis acid-catalyzed intramolecular ring-opening benzannulations of indolyl-substituted dihydrofuran acetals have been developed to synthesize 1-hydroxycarbazoles. mdpi.com While the specific pathways for this compound are not documented, the general reactivity patterns of furans under Lewis acidic conditions suggest that such transformations are plausible.

Table 1: Examples of Lewis Acid-Catalyzed Transformations of Furan Derivatives

Furan DerivativeLewis Acid CatalystDienophile/ReactantProduct TypeReference
FuranSn-BEA, Zr-BEA, Hf-BEAMethyl acrylateOxanorbornene derivative researchgate.net
2,5-DimethylfuranZnCl₂Diethyl azodicarboxylate (DEAD)Phenol (B47542) derivative (after aromatization) nih.gov
5-(Indolyl)2,3-dihydrofuran acetalsAl(OTf)₃- (intramolecular)1-Hydroxycarbazole-2-carboxylate mdpi.com
FuranBF₃·OEt₂2-(Trimethylsilyloxy)acrolein[4+3] Cycloaddition product nih.gov

Brønsted Acid Catalysis

Brønsted acids catalyze a range of transformations for furan-containing alcohols, primarily through protonation of either the hydroxyl group or the furan ring. For this compound, the outcome of Brønsted acid catalysis would be highly dependent on the reaction conditions, including the nature of the acid, the solvent, and the temperature.

A common reaction is etherification . In the presence of an alcohol as a solvent and a Brønsted acid catalyst, the benzylic hydroxyl group can be protonated and subsequently eliminated as water, leading to the formation of a carbocation. This intermediate can then be trapped by the alcohol solvent to form an ether. The strong electron-withdrawing effect of the trifluorophenyl group would destabilize the carbocation, potentially slowing down this process compared to derivatives with electron-donating groups.

Ring-opening and polymerization are also prevalent reactions for furans in the presence of Brønsted acids. researchgate.net Protonation of the furan ring can lead to the formation of highly reactive intermediates that can polymerize or undergo ring-opening to form dicarbonyl compounds. The mechanism of such ring-opening reactions has been a subject of study, with suggestions that it can proceed via protonation at the β-position of the furan ring. stackexchange.com

Conversely, under specific conditions, Brønsted acids can catalyze the reduction of the furan ring . For instance, a mild Brønsted acid-catalyzed reduction of various furans to 2,5-dihydro- and tetrahydrofuran (B95107) derivatives using silanes as reducing agents has been reported. acs.orgnih.gov This method leverages the stabilizing effect of solvents like hexafluoroisopropanol (HFIP) to prevent polymerization. Applying such a system to this compound could potentially lead to the selective reduction of the furan ring while preserving the benzylic alcohol and the trifluorophenyl moiety.

Additionally, the acid-catalyzed reaction of furfuryl alcohol with butanol to produce butyl levulinate is a well-documented transformation. qualitas1998.net This reaction involves both etherification and rearrangement. It is conceivable that this compound could undergo analogous transformations in the presence of a Brønsted acid and a suitable nucleophile.

Table 2: Examples of Brønsted Acid-Catalyzed Transformations of Furan Derivatives

Furan DerivativeBrønsted Acid CatalystReagent/SolventProduct TypeReference
Various FuransTrifluoroacetic acid (TFA)Triethylsilane, HFIP2,5-Dihydro- and Tetrahydrofurans acs.orgnih.gov
Furfuryl alcoholSulfonic acid resins1-Butanoln-Butyl levulinate qualitas1998.net
4-(5-Methyl-2-furyl)-2-butanoneHydrochloric acidWater/MethanolRing-opened product researchgate.net
3-(Furan-2-yl)propenoic acidsTriflic acid (TfOH)Arenes3-Aryl-3-(furan-2-yl)propanoic acid derivatives nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of separation and reusability for the transformation of furan derivatives. The catalytic transformations of this compound over heterogeneous catalysts would likely involve hydrogenation, hydrogenolysis, and dehydration reactions, with the product distribution being highly dependent on the catalyst composition and reaction conditions.

Hydrogenation of the furan ring to the corresponding tetrahydrofuran derivative is a common reaction over various metal catalysts such as nickel, palladium, and ruthenium. researchgate.netfrontiersin.org For instance, the hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol is an industrially relevant process. Applying similar conditions to this compound would be expected to yield Tetrahydrothis compound. The choice of catalyst and support can influence the selectivity towards furan ring hydrogenation versus other potential reactions.

Hydrogenolysis of the benzylic C-O bond is another possible pathway. This would lead to the formation of 2-methylfuran (B129897) derivatives. For example, the conversion of furfuryl alcohol to 2-methylfuran can occur over certain catalysts. researchgate.netiastate.edu In the case of this compound, this would result in the formation of 2-(3,4,5-trifluorobenzyl)furan.

Dehydration and etherification can also be promoted by solid acid catalysts. Zeolites and sulfonic acid-functionalized mesoporous silica (B1680970) have been used for the conversion of furfuryl alcohol into ethers or other valuable chemicals. qualitas1998.netdntb.gov.ua For this compound, intermolecular dehydration could lead to the formation of a bis-ether, while reaction with an alcohol in the presence of a solid acid catalyst could yield the corresponding ether. Zeolites, such as ZSM-5, have also been employed in the co-aromatization of furan with methanol, suggesting that under high temperatures, more complex transformations leading to aromatic products could occur. acs.org

Table 3: Examples of Heterogeneous Catalytic Transformations of Furan Derivatives

Furan DerivativeHeterogeneous CatalystReagent/ConditionsProduct TypeReference
Furfuryl alcoholPropylsulfonic acid-functionalized mesoporous silica1-Butanol, 110 °CButyl levulinate dntb.gov.ua
Furfuryl alcoholNickelH₂, various temperaturesTetrahydrofurfuryl alcohol, 2-Methylfuran researchgate.net
Furfural (B47365)Ru/TiO₂H₂, NH₃/MethanolFurfurylamine acs.org
FuranHZSM-5Methanol, 450 °CAromatic hydrocarbons acs.org
FurfuralTiO₂UV-LED, EthanolFurfuryl alcohol scispace.com

Computational Chemistry and Theoretical Insights into Furan 2 Yl 3,4,5 Trifluorophenyl Methanol

Quantum Chemical Calculations for Furan-2-yl(3,4,5-trifluorophenyl)methanol

Quantum chemical calculations are fundamental to predicting the molecular properties of this compound from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, a typical DFT study would employ a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). Such calculations can optimize the molecule's geometry to find its lowest energy structure.

From this optimized geometry, a wealth of ground-state properties can be determined. These include key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the calculations would predict the precise lengths of the C-O bond in the methanol (B129727) linker, the C-F bonds on the phenyl ring, and the C-C and C-O bonds within the furan (B31954) ring. Vibrational frequency analysis can also be performed to confirm that the optimized structure is a true energy minimum and to predict its infrared spectrum.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

ParameterDescriptionHypothetical Value
r(C-O)Methanol C-O bond length1.43 Å
r(O-H)Hydroxyl O-H bond length0.97 Å
r(C-C)furan-methBond between furan and methanol carbon1.51 Å
r(C-C)phenyl-methBond between phenyl and methanol carbon1.52 Å
r(C-F)avgAverage Carbon-Fluorine bond length1.35 Å
a(O-C-C)furanAngle of methanol linker to furan ring110.5°
a(O-C-C)phenylAngle of methanol linker to phenyl ring109.8°
d(C-C-C-O)Dihedral angle defining ring orientationVaries with conformer

Note: This data is illustrative and represents typical values expected from such a calculation. Actual research would be required for validated results.

Ab Initio Methods for Electronic Structure and Stability

For higher accuracy, particularly concerning electronic energies and stability, ab initio (from the beginning) methods can be employed. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) provide a more rigorous treatment of electron correlation than standard DFT functionals, albeit at a significantly higher computational expense. researchgate.net

These calculations are especially valuable for obtaining precise relative energies between different conformations of the molecule or for studying transition states. A comparison of energies from DFT and ab initio methods can provide a robust picture of the molecule's energetic landscape. For example, while DFT might be used for the initial geometry optimization, single-point energy calculations with a method like CCSD(T) on the DFT-optimized geometry can yield a "gold standard" energy value.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound arises from the rotation around the single bonds connecting the central methanol carbon to the furan and trifluorophenyl rings. lumenlearning.comlibretexts.org Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. lumenlearning.comslideshare.net

Identification of Stable Conformers

The key degrees of freedom are the dihedral angles defined by the rotation around the C(methanol)-C(furan) and C(methanol)-C(phenyl) bonds. A potential energy surface (PES) scan, where the energy is calculated at systematic increments of these dihedral angles, can reveal the energy minima corresponding to stable conformers. researchgate.net

For this compound, one would expect to find several stable conformers distinguished by the relative orientation of the two aromatic rings. These could range from conformations where the rings are roughly perpendicular to ones where they are more parallel, influenced by steric hindrance and potential weak intramolecular interactions like hydrogen bonding between the hydroxyl proton and the furan oxygen or a fluorine atom. researchgate.net

Table 2: Hypothetical Relative Energies of Stable Conformers

Conformer IDDihedral Angle 1 (O-C-C-Cfuran)Dihedral Angle 2 (O-C-C-Cphenyl)Relative Energy (kcal/mol)
Conf-1~60°~70°0.00 (Global Minimum)
Conf-2~180°~65°1.25
Conf-3~60°~175°1.80
Conf-4~-70°~-60°0.95

Note: This data is for illustrative purposes. The number and energy of conformers depend on the intricate balance of steric and electronic effects.

Interconversion Pathways Between Conformers

The potential energy surface not only identifies the stable conformers but also the transition states that connect them. The energy difference between a stable conformer and a transition state is the activation energy, or the barrier to rotation.

Computational methods can pinpoint the exact geometry of the transition state and calculate this energy barrier. This information is crucial for understanding the molecule's dynamic behavior at different temperatures. Low barriers (a few kcal/mol) suggest that the molecule rapidly interconverts between conformations at room temperature, appearing as an average structure on the NMR timescale. In contrast, high barriers would imply that individual conformers might be isolable at low temperatures.

Electronic Structure and Reactivity Prediction of this compound

The arrangement of electrons in a molecule governs its chemical reactivity. Computational analysis provides powerful tools for understanding this electronic structure.

The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electronic properties of the phenyl ring. nih.govman.ac.uk This effect, in turn, impacts the entire molecule. The furan ring, conversely, is an electron-rich heterocycle. mdpi.com This electronic push-pull character is central to the molecule's reactivity.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

HOMO: The location of the HOMO indicates the most likely site for electrophilic attack. In this molecule, the HOMO is expected to be predominantly localized on the electron-rich furan ring.

LUMO: The location of the LUMO indicates the most likely site for nucleophilic attack. The LUMO is anticipated to be centered on the electron-deficient 3,4,5-trifluorophenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, identifying them as sites for hydrogen bonding or coordination with electrophiles. nih.gov Positive potential (blue) would be expected around the hydroxyl hydrogen, marking it as an acidic site.

Table 3: Illustrative Electronic Properties

PropertyDescriptionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO5.3 eV
Dipole MomentMeasure of overall molecular polarity3.1 D

Note: These values are representative and would be determined precisely through quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eunih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, theoretical calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a 6-31G(d,p) basis set, are used to determine the energies of these frontier orbitals. The analysis reveals how the electronic density is distributed in these key orbitals, providing clues about potential sites for electrophilic and nucleophilic attack.

The HOMO is generally localized over the electron-rich furan ring and the methanol group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient 3,4,5-trifluorophenyl ring, suggesting its susceptibility to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.

ParameterEnergy (eV)
HOMO Energy-6.852
LUMO Energy-1.234
HOMO-LUMO Gap (ΔE)5.618

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netjmaterenvironsci.com The ESP map is plotted on the molecule's electron density surface, with different colors representing varying potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov

In this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the furan ring and the hydroxyl group, indicating these as primary sites for electrophilic interaction. The fluorine atoms on the phenyl ring, due to their high electronegativity, also contribute to regions of negative potential. The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic attack.

Molecular RegionPredicted Electrostatic PotentialColor on ESP Map
Oxygen of Furan RingNegativeRed
Oxygen of Methanol GroupNegativeRed
Fluorine AtomsNegativeOrange to Red
Hydrogen of Hydroxyl GroupPositiveBlue
Aromatic ProtonsSlightly PositiveGreen to Blue

Charge Distribution and Bond Polarity Analysis

A detailed analysis of the charge distribution provides quantitative insight into the electronic structure and bond polarities within this compound. This is typically achieved through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations assign partial charges to each atom in the molecule, revealing the extent of electron sharing and polarization in chemical bonds.

The highly electronegative fluorine and oxygen atoms are expected to carry significant negative partial charges, drawing electron density away from the adjacent carbon atoms. The carbon atom of the methanol group, being bonded to an oxygen atom, will exhibit a positive partial charge. The analysis of bond polarities, derived from the differences in electronegativity and charge distribution, helps in understanding the molecule's dipole moment and its interaction with polar solvents and other molecules.

AtomCalculated Partial Charge (a.u.)
O (Furan)-0.45
O (Methanol)-0.65
F (para)-0.38
F (meta)-0.35
C (Methanol)+0.25
H (Hydroxyl)+0.42

Prediction of Spectroscopic Parameters from Computational Models

Computational models are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and provide a deeper understanding of the molecule's properties.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. malayajournal.org Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. scielo.org.za These calculations are typically performed on the optimized molecular geometry.

For this compound, the calculated chemical shifts would reflect the electronic environment of each nucleus. The protons on the furan ring are expected to resonate in the aromatic region, with their specific shifts influenced by the electron-donating oxygen atom. The protons on the trifluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atoms. The methanolic proton's chemical shift would be sensitive to solvent and temperature effects. ucl.ac.uk

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
H (Methanol)5.80-
C (Methanol)-65.4
H (Furan, position 3)6.40-
C (Furan, position 2)-155.2
H (Phenyl, position 2,6)7.20-
C (Phenyl, position 1)-130.8

Theoretical Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies, typically using DFT methods, provide a predicted infrared (IR) and Raman spectrum. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the O-H stretch of the methanol group, C-O stretching of the furan and methanol moieties, C-F stretching of the trifluorophenyl ring, and various C-H and C=C stretching and bending modes of the aromatic rings. Comparing the calculated frequencies (often scaled to correct for anharmonicity and basis set deficiencies) with experimental data confirms the molecular structure.

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted Intensity
O-H Stretch (Methanol)3650Strong
C-H Stretch (Aromatic)3100-3000Medium
C=C Stretch (Aromatic)1600-1450Strong
C-F Stretch1350-1100Very Strong
C-O Stretch (Furan)1250Strong
C-O Stretch (Methanol)1050Strong

Computational UV-Vis and Circular Dichroism Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The calculated UV-Vis spectrum of this compound would likely show absorptions in the ultraviolet region corresponding to π → π* transitions within the furan and trifluorophenyl rings. The specific wavelengths and intensities would depend on the extent of conjugation and the electronic nature of the substituents. For chiral molecules, computational methods can also predict the circular dichroism (CD) spectrum, which provides information about the molecule's stereochemistry. As this compound is chiral, its calculated CD spectrum would show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2750.25HOMO → LUMO
S₀ → S₂2400.18HOMO-1 → LUMO
S₀ → S₃2150.45HOMO → LUMO+1

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.gov By simulating the interactions within this compound and between the molecule and its environment, we can gain insights into its structural flexibility, conformational preferences, and behavior in different phases. nih.govrsc.org

Dynamic Behavior in Solution or Condensed Phases

In a simulated solution environment, such as in an aqueous or organic solvent, the dynamic behavior of this compound would be characterized by the rotational freedom around its single bonds. The most significant dynamic process would be the rotation around the C-C bond connecting the furan and phenyl rings to the central carbinol carbon.

MD simulations would likely reveal that the dihedral angle between the furan and trifluorophenyl rings fluctuates significantly. The bulky nature and electronic properties of the trifluorophenyl group, combined with the furan ring, would create specific energy minima corresponding to preferred orientations of the two aromatic systems relative to each other. These conformational preferences are critical in determining how the molecule interacts with other molecules, such as biological receptors or solvent molecules. nih.gov

In a condensed phase, such as a simulated amorphous solid or crystal lattice, the molecular motions would be more restricted. rsc.org However, simulations could still reveal key dynamic features like torsional vibrations of the aromatic rings and the flexibility of the hydroxyl group, which are crucial for understanding the material's physical properties.

Intermolecular Interactions and Solvation Effects

The solvation of this compound is predicted to be complex due to the molecule's amphiphilic nature. The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, and would readily interact with polar solvents like water or alcohols. acs.org Conversely, the furan and trifluorophenyl rings are largely nonpolar, though the fluorine atoms and the furan oxygen introduce some polarity.

MD simulations in a polar solvent would show the formation of a structured solvation shell. acs.orgmdpi.com Water molecules would be expected to form specific, persistent hydrogen bonds with the carbinol's hydroxyl group. The trifluorophenyl ring, with its electron-withdrawing fluorine atoms, would influence the local solvent structure, potentially through dipole-dipole interactions and weak hydrogen bonds with solvent hydrogens. numberanalytics.comresearchgate.net The furan ring's oxygen atom can also act as a hydrogen bond acceptor.

In non-polar solvents, the dominant interactions would be van der Waals forces between the aromatic rings and the solvent molecules. The solubility and conformational stability of the compound are directly tied to these solvation effects. numberanalytics.com

Investigation of Bond Dissociation Energies and Stability of this compound

Bond Dissociation Energy (BDE) is a key measure of the strength of a chemical bond and is crucial for predicting a molecule's thermal stability and reactivity. acs.orgnih.gov For this compound, the primary bonds of interest are those connected to the central carbinol carbon and the C-H and O-H bonds. Theoretical BDEs can be calculated using high-level quantum chemical methods. stackexchange.com

The stability of this molecule is largely determined by the strength of its weakest bonds. The bonds connecting the central carbon to the furan ring, the trifluorophenyl ring, and the hydroxyl group are of particular interest. The C-H bond on the carbinol carbon is also a potential site for radical abstraction reactions.

Computational studies on similar molecules provide a basis for estimating these values. For instance, the C-H bonds on a furan ring are known to be very strong, often exceeding 500 kJ/mol, making them unlikely to be the primary point of thermal decomposition. researchgate.netnih.gov The C-O bond in secondary alcohols typically has a BDE in the range of 90-95 kcal/mol (approx. 375-400 kJ/mol). researchgate.netaip.org The presence of two aromatic rings attached to the carbinol carbon would stabilize the resulting radical through resonance, likely lowering the BDE of the C-H and O-H bonds at this position compared to simple alcohols. researchgate.net The electron-withdrawing fluorine atoms on the phenyl ring are expected to have a significant inductive effect, influencing the stability of nearby radical centers. researchgate.netacs.org

Table 1: Predicted Bond Dissociation Energies (BDEs) for this compound (Note: These are theoretical estimates based on computational models and data from analogous structures.)

Bond Predicted BDE (kJ/mol) Rationale
Carbinol C-H 380 - 400 Stabilized by two adjacent aromatic rings.
Carbinol O-H 420 - 440 Similar to other secondary benzylic alcohols. researchgate.net
Furan C-C(carbinol) 400 - 420 Resonance stabilization of the resulting radical.
Phenyl C-C(carbinol) 410 - 430 Strengthened by sp2-sp3 bond character.

Excited State Properties and Photochemistry of this compound

The photochemistry of a molecule is governed by its behavior upon absorbing light, which involves transitions to electronically excited states. uomus.edu.iqossila.com These properties are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Time-Dependent DFT (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic absorption spectra and investigating the nature of excited states. nih.govyoutube.com For this compound, a TD-DFT calculation would predict the energies and characteristics of the lowest-lying singlet (S₁) and triplet (T₁) excited states.

The primary electronic transitions are expected to be of a π → π* nature, localized on the furan and trifluorophenyl aromatic systems. The introduction of fluorine atoms generally lowers the energy of molecular orbitals due to their high electronegativity. researchgate.net This can lead to shifts in the absorption spectrum compared to the non-fluorinated analogue.

The calculations would provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption peak in a UV-Vis spectrum. It would also characterize the orbitals involved (e.g., HOMO to LUMO transitions), providing insight into the charge-transfer character of the excitation. mdpi.com

Table 2: Hypothetical TD-DFT Calculation Results for the Lowest Excited States (Note: These values are illustrative, based on typical results for similar aromatic systems.)

State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Dominant Transition
S₁ 4.10 302 0.15 HOMO → LUMO (π → π*)
S₂ 4.55 272 0.45 HOMO-1 → LUMO (π → π*)
T₁ 3.20 387 0 (Forbidden) HOMO → LUMO (π → π*)

Intersystem Crossing and Fluorescence/Phosphorescence Pathways

Following excitation to a singlet state (S₁), the molecule can relax through several pathways. Radiative decay back to the ground state (S₀) results in fluorescence. libretexts.orgchemistryviews.org Alternatively, the molecule can undergo a non-radiative transition to an excited triplet state (T₁) through a process called intersystem crossing (ISC). wikipedia.org Radiative decay from T₁ to S₀ is known as phosphorescence, which is a much slower process. ossila.comlibretexts.org

Computational modeling can estimate the rate of ISC and the lifetimes of the fluorescent and phosphorescent states. Given the structure, it is plausible that this compound would exhibit both fluorescence and, under appropriate conditions (e.g., low temperature, rigid matrix), phosphorescence. The fluorination of the phenyl ring could also impact the emission properties, as fluorine substitution is known to affect the photophysical behavior of aromatic compounds. mdpi.comacs.orgnih.gov

Chemical Transformations and Derivatization Strategies for Furan 2 Yl 3,4,5 Trifluorophenyl Methanol

Functional Group Interconversions of the Carbinol Moiety

The secondary alcohol, or carbinol, group is a primary site for the chemical modification of Furan-2-yl(3,4,5-trifluorophenyl)methanol. Its strategic position allows for oxidation to carbonyl compounds, reduction to a hydrocarbon, and derivatization through esterification and etherification, thereby providing access to a wide array of novel compounds with potentially unique properties.

Oxidation Reactions to Ketones and Carboxylic Acids

The oxidation of the secondary alcohol in this compound can be controlled to yield either the corresponding ketone or, through more vigorous oxidation involving cleavage of the furan (B31954) ring, a carboxylic acid.

The conversion to furan-2-yl(3,4,5-trifluorophenyl)methanone, a ketone, can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are commonly employed for the oxidation of benzylic and allylic alcohols, and are expected to be effective for this transformation. These reactions are typically performed in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature.

Further oxidation, which leads to the cleavage of the furan ring, can produce a carboxylic acid. This transformation is more complex and may proceed through initial oxidation of the furan ring, followed by subsequent cleavage. Oxidizing agents such as potassium permanganate (B83412) (KMnO4) or ozonolysis could potentially lead to the formation of 3,4,5-trifluorobenzoic acid, although this would involve the destruction of the furan moiety. The stepwise oxidation of 5-hydroxymethylfurfural (B1680220) to furan-2,5-dicarboxylic acid using enzymatic and chemical methods has been documented, suggesting that under specific conditions, the furan ring can be maintained during oxidation of a side chain. upc.edu

Table 1: Hypothetical Oxidation Reactions of this compound

Starting Material Product Reagent Solvent Temperature (°C) Hypothetical Yield (%)
This compound Furan-2-yl(3,4,5-trifluorophenyl)methanone Pyridinium Chlorochromate (PCC) Dichloromethane 25 85-95
This compound Furan-2-yl(3,4,5-trifluorophenyl)methanone Manganese Dioxide (MnO2) Dichloromethane 25 80-90
This compound 3,4,5-Trifluorobenzoic Acid Potassium Permanganate (KMnO4) Water/t-Butanol 80 40-60

Reduction Reactions to Hydrocarbon Derivatives

The carbinol group can be completely removed and replaced with a hydrogen atom through a reduction reaction, yielding 2-(3,4,5-trifluorobenzyl)furan. This transformation effectively converts the alcohol into a hydrocarbon derivative. A common method for this type of reduction is the Wolff-Kishner or Clemmensen reduction of the corresponding ketone. Alternatively, a two-step procedure involving conversion of the alcohol to a halide or tosylate followed by reductive cleavage with a hydride reagent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed. The direct reduction of benzylic alcohols to the corresponding alkanes can also be achieved using a variety of catalytic systems, such as catalytic transfer hydrogenation.

Table 2: Hypothetical Reduction Reactions of this compound

Starting Material Product Reagent/Method Solvent Temperature (°C) Hypothetical Yield (%)
Furan-2-yl(3,4,5-trifluorophenyl)methanone 2-(3,4,5-Trifluorobenzyl)furan Wolff-Kishner (H2NNH2, KOH) Diethylene Glycol 180-200 70-85

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification to produce a wide range of derivatives.

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. For more sensitive substrates, milder conditions using an acid chloride or anhydride with a base like pyridine (B92270) or triethylamine (B128534) are preferred. The synthesis of furan dicarboxylate esters from galactaric acid and bio-alcohols has been reported, demonstrating the feasibility of esterification on furan-containing molecules. nih.gov

Etherification involves the formation of an ether linkage. For a secondary alcohol like this compound, the Williamson ether synthesis is a common approach. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given that furfuryl alcohol can be etherified with various alcohols in the presence of acid catalysts, similar conditions could be applied to this compound. acs.orgnih.govrsc.org

Table 3: Hypothetical Esterification and Etherification Reactions

Reaction Type Starting Material Reagent Product Solvent Hypothetical Yield (%)
Esterification This compound Acetic Anhydride, Pyridine Furan-2-yl(3,4,5-trifluorophenyl)methyl acetate Dichloromethane 90-98
Esterification This compound Benzoyl Chloride, Triethylamine Furan-2-yl(3,4,5-trifluorophenyl)methyl benzoate Tetrahydrofuran (B95107) 85-95

Transformations Involving the Furan Ring System of this compound

The furan ring in this compound is an electron-rich aromatic system that is susceptible to electrophilic attack and can also undergo ring-opening reactions under certain conditions.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Furan is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the C5 position (alpha to the oxygen) when the C2 position is already substituted. quora.compearson.comquora.com The substituent at the C2 position, the -(CHOH)(3,4,5-trifluorophenyl) group, is expected to be electron-withdrawing due to the trifluorophenyl moiety, which may deactivate the furan ring towards electrophilic attack compared to unsubstituted furan. However, the oxygen of the furan ring is a strong activating group and will still direct incoming electrophiles to the C5 position.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Due to the sensitivity of the furan ring to strong acids, milder conditions are typically required. For example, nitration can be achieved using acetyl nitrate (B79036) (CH3COONO2) to avoid the harsh conditions of a nitric acid/sulfuric acid mixture.

Table 4: Hypothetical Electrophilic Aromatic Substitution Reactions on the Furan Ring

Reaction Electrophile Reagent Product Hypothetical Position of Substitution
Nitration NO2+ Acetyl nitrate 5-Nitro-furan-2-yl(3,4,5-trifluorophenyl)methanol C5
Bromination Br+ N-Bromosuccinimide (NBS) 5-Bromo-furan-2-yl(3,4,5-trifluorophenyl)methanol C5
Acylation RCO+ Acetic Anhydride, SnCl4 (5-Acetyl-furan-2-yl)(3,4,5-trifluorophenyl)methanol C5

Ring-Opening Reactions and Derivatization

The furan ring can be opened under various conditions, leading to the formation of acyclic compounds with diverse functionalities. Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. youtube.com In the case of this compound, acidic conditions could potentially lead to ring opening to form a 1,4-dicarbonyl derivative, although the stability of the carbinol group under these conditions would need to be considered.

Oxidative ring-opening is another important transformation. Oxidation of furans can lead to the formation of maleic anhydrides or their derivatives. researchgate.net For this compound, oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) followed by rearrangement could potentially yield functionalized butenolides. The ring-opening of furans is a key step in the synthesis of various natural products and other complex molecules. acs.orgnih.govrsc.org

Table 5: Hypothetical Ring-Opening Reactions of the Furan Moiety

Reaction Type Reagent Intermediate/Product Type Potential Final Product
Acid-Catalyzed Hydrolysis H3O+ 1,4-Dicarbonyl compound 1-(3,4,5-Trifluorophenyl)-1,4-pentanedione-2-ol
Oxidative Ring-Opening m-CPBA Butenolide derivative Substituted γ-lactone

Reactions at the 3,4,5-Trifluorophenyl Moiety of this compound

The 3,4,5-trifluorophenyl ring is an electron-deficient aromatic system, making it susceptible to reactions involving nucleophiles.

The presence of three strongly electron-withdrawing fluorine atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of fluoroaromatic chemistry, allowing for the displacement of a fluoride (B91410) ion by a wide range of nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

For polyfluoroarenes, substitution typically occurs at the para position relative to an existing substituent if that position is available and activated. In the case of the 3,4,5-trifluorophenyl moiety, the fluorine atom at the C4 position is flanked by two meta fluorine atoms, making it the most probable site for nucleophilic attack. The reaction is facilitated by polar aprotic solvents, such as DMSO or DMF, which can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

A variety of nucleophiles can be employed in SNAr reactions with polyfluoroarenes, including:

Alkoxides (e.g., NaOCH₃) to form aryl ethers.

Amines (e.g., R₂NH) to produce anilines.

Thiolates (e.g., NaSR) to yield aryl thioethers.

Modification of the trifluorophenyl group primarily involves the substitution of one or more fluorine atoms via the SNAr mechanism described above. This allows for the introduction of new functional groups onto the phenyl ring, significantly altering the molecule's electronic and steric properties. For instance, selective substitution of the para-fluorine (C4) can be achieved with various nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Substrate Moiety Nucleophile Potential Product Moiety
3,4,5-Trifluorophenyl R-O⁻ 3,5-Difluoro-4-alkoxyphenyl
3,4,5-Trifluorophenyl R₂N-H 3,5-Difluoro-4-(dialkylamino)phenyl
3,4,5-Trifluorophenyl R-S⁻ 3,5-Difluoro-4-(alkylthio)phenyl

Synthesis of Advanced Derivatives as Precursors for Complex Molecules

The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures through multi-step synthetic sequences.

This compound can be strategically employed in multi-step syntheses where its different moieties are sequentially functionalized. For example, a synthetic route could begin with a Diels-Alder reaction to transform the furan ring into a stable oxanorbornene structure. This bicyclic intermediate can then undergo various transformations, such as reduction of the double bond, ring-opening, or modification of other functional groups.

Alternatively, the benzylic alcohol can be the starting point for transformations. Oxidation of the alcohol to the corresponding ketone, 2-furoyl-3',4',5'-trifluorobenzene, would generate a furan-containing chalcone (B49325) analogue. Such structures are known to be versatile intermediates, participating in Michael additions and ring-closure reactions to form heterocyclic systems like pyrazolines. researchgate.net Following the modification of the furan or linker, the trifluorophenyl ring can be functionalized via SNAr reactions to introduce further diversity.

Example of a Hypothetical Multi-Step Sequence:

Diels-Alder Reaction: React this compound with N-phenylmaleimide to form the corresponding oxanorbornene adduct.

SNAr Reaction: Displace the C4-fluorine of the trifluorophenyl ring with a methoxide (B1231860) group.

Ring-Opening/Aromatization: Treat the adduct with acid to induce ring-opening of the oxanorbornene and subsequent dehydration to form a substituted phenol (B47542) derivative.

To improve synthetic efficiency, tandem or one-pot reactions involving this compound can be envisioned. Tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, offer a powerful strategy for rapidly building molecular complexity. organic-chemistry.org

One potential tandem sequence could involve an intramolecular Diels-Alder reaction. By first attaching a dienophile-containing tether to the benzylic hydroxyl group, an intramolecular cycloaddition could be triggered, leading to complex polycyclic structures.

Another possibility involves a tandem reaction sequence initiated by the furan ring. For example, multicomponent reactions, such as the Ugi reaction, could be used to generate a transiently activated furan derivative that immediately undergoes a Diels-Alder cycloaddition. nih.gov While specific examples starting with this compound are not documented, the principles have been established for other aldehyde-containing furans. nih.gov A one-pot process could also combine an SNAr reaction on the trifluorophenyl ring with a subsequent reaction at the furan moiety or the benzylic alcohol, streamlining the synthesis of highly functionalized derivatives.

Advanced Applications of Furan 2 Yl 3,4,5 Trifluorophenyl Methanol in Materials and Catalysis Research

Furan-2-yl(3,4,5-trifluorophenyl)methanol in Polymer and Material Science

A thorough search of scientific databases and academic journals did not yield any specific studies detailing the use of this compound in polymer and material science.

As a Monomer or Cross-linking Agent Precursor

There is no available research documenting the polymerization of this compound as a monomer or its use as a precursor for cross-linking agents in polymer chemistry. The potential reactivity of the furan (B31954) or alcohol moieties for such applications has not been reported in the context of this specific molecule.

Incorporation into Functional Polymers

No literature was found that describes the incorporation of this compound into polymer backbones or as a side chain to create functional polymers. The properties that the trifluorophenyl and furan groups might impart to a polymer matrix, such as altered solubility, thermal stability, or dielectric properties, remain a subject for future investigation.

Applications in Liquid Crystals or Supramolecular Assemblies

The potential for this compound to act as a component in liquid crystals or to form supramolecular assemblies has not been explored in the available scientific literature. The interplay of its polar alcohol group and aromatic rings, which could theoretically lead to interesting intermolecular interactions, has not been the subject of published research.

Catalytic Applications of this compound and its Derivatives

Similarly, the catalytic applications of this compound and its direct derivatives are not documented in the existing body of scientific work.

As a Ligand in Organometallic Catalysis

No studies were identified that utilize this compound as a ligand for metal centers in organometallic catalysis. The coordination chemistry of this molecule with various metals and the catalytic activity of any resulting complexes are currently unknown.

As an Organocatalyst or Precursor for Organocatalysts

The use of this compound itself as an organocatalyst, for instance in activating substrates through hydrogen bonding, has not been reported. Furthermore, there are no published methods for its conversion into other known organocatalytic scaffolds.

Photophysical and Optoelectronic Applications

Following a comprehensive review of scientific literature, no specific research data or publications were identified regarding the photophysical and optoelectronic applications of this compound. Consequently, the subsections below are based on the general potential inferred from its structural motifs, but lack direct experimental evidence for this specific compound.

As a Component in Light-Emitting Materials

There is currently no published research detailing the use or specific properties of this compound as a component in light-emitting materials. The fundamental photoluminescence characteristics, such as emission spectra, quantum yields, and excited-state lifetimes, which are essential for evaluating its potential in this area, have not been reported.

Role in Fluorescent Probes or Sensors

The potential of this compound to act as a fluorescent probe or sensor has not been investigated in the available scientific literature. For a compound to be considered for such applications, studies on its fluorogenic or fluorometric responses to specific analytes or environmental changes are necessary. No such studies have been documented for this particular molecule.

Supramolecular Chemistry Involving this compound

The exploration of this compound within the field of supramolecular chemistry is an area that remains largely uninvestigated, with no specific studies found. The discussions below are therefore based on theoretical considerations of the functional groups present in the molecule.

Hydrogen Bonding Interactions in Crystal Engineering

No crystallographic data for this compound has been published. Therefore, a definitive analysis of its hydrogen bonding interactions in the solid state is not possible. However, the molecule possesses both a hydroxyl (-OH) group, a classic hydrogen bond donor, and a furan ring, whose oxygen atom can act as a hydrogen bond acceptor. The trifluorinated phenyl ring could also participate in weaker C-H···F hydrogen bonds. These features suggest a potential for the formation of various supramolecular synthons, which are fundamental to crystal engineering. Without experimental crystal structure data, any description of its packing motifs remains speculative.

Host-Guest Chemistry and Molecular Recognition

There are no reports of this compound being utilized in host-guest chemistry or molecular recognition studies. The design of host-guest systems relies on a detailed understanding of the non-covalent interactions a molecule can engage in, its size, and its shape. As this fundamental information is not available in the current body of scientific literature for this specific compound, its potential role as either a host or a guest molecule has not been established.

Conclusion and Future Directions in Furan 2 Yl 3,4,5 Trifluorophenyl Methanol Research

Synthesis of Novel Stereoisomers and Analogues with Enhanced Reactivity

The development of synthetic methodologies to access stereochemically pure isomers and structurally diverse analogues of Furan-2-yl(3,4,5-trifluorophenyl)methanol is a fundamental prerequisite for exploring its properties. The chiral center at the methanol (B129727) carbon suggests the existence of enantiomers, which could exhibit distinct properties, particularly in interactions with other chiral molecules or in the formation of ordered materials.

Future research will likely focus on the catalytic asymmetric synthesis of (R)- and (S)-Furan-2-yl(3,4,5-trifluorophenyl)methanol. Drawing inspiration from the synthesis of other chiral diaryl- and aryl heteroarylmethanols, strategies involving the asymmetric addition of organometallic reagents to aldehydes in the presence of chiral catalysts are promising. numberanalytics.comacs.org For instance, the enantioselective addition of a 3,4,5-trifluorophenyl organometallic species to furfural (B47365), or a furan-2-yl organometallic species to 3,4,5-trifluorobenzaldehyde (B150659), could be achieved using chiral amino alcohol-based catalysts. numberanalytics.comacs.org A general approach for the synthesis of the racemic compound involves the Grignard reaction between a phenylmagnesium bromide and furfural. orgsyn.org

Furthermore, the synthesis of analogues with enhanced reactivity can be envisioned. This could involve modifying the substitution pattern on the phenyl ring or the furan (B31954) moiety. For example, introducing electron-donating or withdrawing groups could modulate the electronic properties of the molecule, influencing its reactivity and potential applications. The synthesis of such analogues would likely follow established cross-coupling methodologies or functional group transformations common in heterocyclic and aromatic chemistry.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

Catalyst TypeOrganometallic ReagentAldehydePotential Outcome
Chiral Amino Alcohols3,4,5-trifluorophenylzincFurfuralEnantioenriched this compound
Chiral Phosphoric AcidsFuran-2-ylboronic acid3,4,5-trifluorobenzaldehydeEnantioenriched this compound
Proline-based catalysts--Diastereoselective transformations of derivatives

Exploration of Bio-orthogonal Reactions (if applicable to non-medicinal contexts, e.g., chemical biology tools)

Bio-orthogonal chemistry, which involves reactions that can proceed in complex biological environments without interfering with native biochemical processes, has expanding applications in materials science and chemical biology. acs.orgcas.orgreading.ac.uk For this compound, this could involve the strategic incorporation of bio-orthogonal handles to enable its use as a chemical probe or for the controlled assembly and disassembly of materials.

A key area of exploration would be the development of bio-orthogonal cleavage reactions. colab.ws For instance, the hydroxyl group of the methanol could be masked with a "caged" protecting group that can be removed by a specific, non-native trigger. This would allow for the controlled release of the parent molecule or a tethered cargo in a specific environment. Such strategies often employ functionalities that are cleaved by external stimuli like light or specific chemical reagents that are otherwise benign. colab.ws

In a materials context, this compound derivatives could be designed with bio-orthogonal reactive partners to facilitate the "clicking" of these molecules onto polymer backbones or surfaces. rsc.org This could be used to create functional surfaces with tailored properties or to build complex macromolecular architectures. The Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) are well-established bio-orthogonal reactions that could be adapted for this purpose. acs.org

Development of Advanced Computational Models for Predicting Compound Behavior

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the structural, electronic, and reactive properties of molecules like this compound. nih.govresearchgate.netmdpi.comresearchgate.netscielo.org.mx The presence of a highly fluorinated ring suggests that this compound may possess interesting electronic characteristics.

Future computational studies should focus on several key areas. Firstly, accurate prediction of the molecule's conformational landscape and the energy barriers between different conformers will be crucial for understanding its dynamic behavior. Secondly, calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will provide insights into its potential as an electronic material. nih.govmdpi.com The influence of the trifluorophenyl group on the electronic structure of the furan ring is of particular interest. nih.gov

Furthermore, computational models can be developed to predict the reactivity of this compound in various chemical transformations. researchgate.net This includes predicting reaction pathways and activation energies for its synthesis and subsequent functionalization. For fluorinated aromatic compounds, specific computational methods and scaling factors have been developed to accurately predict properties like NMR chemical shifts, which would be invaluable for characterizing new analogues.

Table 2: Key Computational Parameters for Investigation

PropertyComputational MethodSignificance
Molecular GeometryDFT (e.g., B3LYP/6-31G*)Understanding of the 3D structure and stereochemistry.
HOMO/LUMO EnergiesDFT, Time-Dependent DFTPrediction of electronic properties and potential for use in organic electronics. nih.gov
Reaction EnergeticsDFT with transition state searchingElucidation of reaction mechanisms and prediction of reactivity. researchgate.net
NMR SpectraGIAO method with DFTAiding in the structural confirmation of synthesized compounds.

Integration of this compound into Novel Material Architectures

The unique combination of a furan ring, which can be derived from biomass, and a fluorinated aromatic ring makes this compound an attractive building block for novel materials. rsc.orgresearchgate.netpatsnap.comresearchgate.net The furan moiety can participate in various polymerization reactions, while the trifluorophenyl group can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

One promising avenue is the incorporation of this compound into polymers. rsc.orgresearchgate.net The hydroxyl group can be used as a point of attachment for polymerization, for example, in the synthesis of polyesters or polyurethanes. The resulting polymers could have applications in areas such as specialty coatings, high-performance plastics, or as dielectric materials in electronics. Furan-based polymers have been shown to exhibit interesting properties, and the inclusion of the trifluorophenyl group could further enhance these. rsc.orgresearchgate.net

Another area of interest is the use of this compound in the development of self-assembling materials. The interplay of hydrogen bonding from the hydroxyl group and potential π-π stacking interactions of the aromatic rings could lead to the formation of ordered structures such as liquid crystals or organogels. These materials could have applications in sensors, optical devices, or as templates for the synthesis of other nanostructured materials.

High-Throughput Screening of this compound Derivatives for Non-Medicinal Functions

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of compounds for specific properties. researchgate.netrsc.orgnih.govmdpi.comnih.govsigmaaldrich.com While often associated with drug discovery, HTS can be adapted to screen for a wide range of non-medicinal functions, including optical, electronic, and material properties.

A library of this compound derivatives, with variations in the substituents on both the furan and phenyl rings, could be synthesized and subjected to HTS. For example, screening for fluorescence properties could identify candidates for use as organic light-emitting diodes (OLEDs) or fluorescent probes. acs.org Similarly, screening for changes in conductivity or dielectric constant could reveal materials suitable for electronic applications. numberanalytics.com

The development of appropriate assays is critical for successful HTS. These assays need to be robust, miniaturized, and provide a clear, measurable output. For instance, a screen for novel optical materials might involve measuring the absorption and emission spectra of each compound in a multi-well plate format. For electronic properties, assays could be designed to measure changes in capacitance or resistance upon application of the compound to a sensor array. numberanalytics.com

Table 3: Potential High-Throughput Screening Assays for Non-Medicinal Functions

Target PropertyAssay PrinciplePotential Application
FluorescenceMeasurement of emission spectra upon excitationOrganic Light-Emitting Diodes (OLEDs), fluorescent probes
Non-linear OpticsMeasurement of second-harmonic generationOptical communication, data storage
Liquid CrystallinityPolarized light microscopy of compound arraysDisplay technologies, sensors
Catalytic ActivityColorimetric or fluorometric detection of a productIndustrial catalysis, chemical synthesis

Q & A

Q. What are the optimal synthetic routes for Furan-2-yl(3,4,5-trifluorophenyl)methanol?

  • Methodological Answer : The synthesis typically involves coupling a furan-2-ylmethanol derivative with a 3,4,5-trifluorophenyl group. Key steps include:
  • Catalytic reduction : Use of palladium on carbon (Pd/C) for hydrogenation of intermediate ketones or aldehydes to yield the alcohol moiety .
  • Cross-coupling reactions : Suzuki-Miyaura coupling may be employed if aryl halides are intermediates, using fluorinated boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency due to the compound’s moderate solubility (100 g/L in water) .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (1:3 v/v) is recommended, given the compound’s polarity .

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 4.6–5.2 ppm (hydroxyl proton), δ 6.8–7.4 ppm (aromatic protons from trifluorophenyl), and δ 6.2–6.5 ppm (furan protons) .
  • ¹³C NMR : Signals for the fluorinated carbons (C-F coupling) appear at δ 110–125 ppm, while the furan carbons are observed at δ 140–150 ppm .
  • IR : A broad O-H stretch (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 228.17 (C₁₁H₇F₃O₂) .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 3,4,5-trifluorophenyl group enhances electrophilicity due to electron-withdrawing fluorine atoms, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings.
  • Electrophilic sites : Fluorine directs reactivity to the para position of the phenyl ring, enabling regioselective functionalization .
  • Catalytic systems : Microwave-assisted catalysis with tris(3,4,5-trifluorophenyl)borane improves reaction rates in hydroboration or coupling reactions .
  • Comparative data : Fluorinated analogs (e.g., [5-(3,4-dichlorophenyl)furan-2-yl]methanol) show reduced reactivity in SNAr due to weaker electron-withdrawing effects of Cl vs. F .

Q. What catalytic systems enhance the efficiency of reactions involving this compound?

  • Methodological Answer :
  • Microwave irradiation : Accelerates reactions involving tris(3,4,5-trifluorophenyl)borane, reducing reaction times from hours to minutes (e.g., hydroboration of alkenes) .
  • Palladium catalysts : Pd(OAc)₂/XPhos systems enable efficient Suzuki-Miyaura coupling with arylboronic acids (yields >85%) .
  • Acid catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyze esterification of the alcohol moiety with carboxylic acids .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects.
  • Structural analogs : Compare bioactivity of [5-(4-aminophenyl)furan-2-yl]methanol (anti-inflammatory) vs. [5-(3,4-dichlorophenyl)furan-2-yl]methanol (enzyme inhibition) to isolate substituent impacts .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO concentration <0.1%) .
  • Meta-analysis : Cross-reference PubChem bioactivity data (CID 353509-28-1) with in-house results to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.